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Compound of Interest

Compound Name: (Difluoromethoxy)benzene

Cat. No.: B151958 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(Difluoromethoxy)benzene is a fluorinated aromatic compound of significant interest in

medicinal chemistry and materials science. The incorporation of the difluoromethoxy group (-

OCHF₂) can profoundly influence a molecule's physicochemical properties, including

lipophilicity, metabolic stability, and binding affinity to biological targets. Accurate and detailed

spectroscopic data, particularly from Nuclear Magnetic Resonance (NMR), are essential for the

unambiguous characterization and quality control of this important building block. This technical

guide provides a comprehensive overview of the ¹H and ¹⁹F NMR data for

(difluoromethoxy)benzene, complete with experimental protocols and data visualization to aid

researchers in their synthetic and analytical endeavors.

Spectroscopic Data
The following tables summarize the ¹H and ¹⁹F NMR spectral data for

(difluoromethoxy)benzene.

Table 1: ¹H NMR Data for (Difluoromethoxy)benzene
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.42 - 7.36 m 2H (ortho-H)

7.26 - 7.20 m 3H (meta-H, para-H)

6.57 t JHF = 73.5 1H (-OCHF₂)

Note: The assignment of aromatic protons can be complex and may require 2D NMR

techniques for definitive confirmation.

Table 2: ¹⁹F NMR Data for (Difluoromethoxy)benzene
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

-82.71 d JFH = 75.3 2F (-OCHF₂)[1]

Experimental Protocols
The following is a representative experimental protocol for the acquisition of ¹H and ¹⁹F NMR

spectra of (difluoromethoxy)benzene.

Instrumentation:

NMR Spectrometer: 300 MHz, 400 MHz, or 500 MHz spectrometer.

Sample Preparation:

Approximately 5-10 mg of (difluoromethoxy)benzene was dissolved in approximately 0.6-

0.7 mL of deuterated chloroform (CDCl₃).

The solution was transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

Solvent: CDCl₃
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Spectrometer Frequency: 300 MHz

Parameters: Standard ¹H acquisition parameters were used.

¹⁹F NMR Spectroscopy:

Solvent: CDCl₃

Spectrometer Frequency: 282 MHz

Parameters: Standard ¹⁹F acquisition parameters were used.[1]

Data Processing:

The acquired Free Induction Decays (FIDs) were Fourier transformed, phased, and baseline

corrected to obtain the final spectra.

Chemical shifts (δ) are reported in parts per million (ppm) and are referenced internally to the

residual solvent signal (CDCl₃: δ 7.26 ppm for ¹H NMR).

Coupling constants (J) are reported in Hertz (Hz).

Data Visualization
The following diagram illustrates the structure of (difluoromethoxy)benzene and highlights the

key proton and fluorine environments relevant to the NMR data.

Figure 1. Molecular structure of (difluoromethoxy)benzene with key NMR assignments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [In-depth Technical Guide to (Difluoromethoxy)benzene:
¹H and ¹⁹F NMR Data]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b151958#difluoromethoxy-benzene-h-nmr-and-f-nmr-
data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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